Cas no 6957-55-7 (2-Butenoic acid,4-[[4-(dimethylamino)phenyl]amino]-4-oxo-, (2Z)-)

2-Butenoic acid,4-[[4-(dimethylamino)phenyl]amino]-4-oxo-, (2Z)- structure
6957-55-7 structure
Product Name:2-Butenoic acid,4-[[4-(dimethylamino)phenyl]amino]-4-oxo-, (2Z)-
CAS No:6957-55-7
MF:C12H14N2O3
MW:234.251163005829
CID:518971
PubChem ID:732218
Update Time:2025-04-19

2-Butenoic acid,4-[[4-(dimethylamino)phenyl]amino]-4-oxo-, (2Z)- Chemical and Physical Properties

Names and Identifiers

    • 2-Butenoic acid,4-[[4-(dimethylamino)phenyl]amino]-4-oxo-, (2Z)-
    • N-(4-dimethylamino-phenyl)-maleamic acid, N-(4-Dimethylamino-phenyl)-maleamidsaeure
    • 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride
    • 2-chloro-N-< (4-diethylamino)phenyl> acetamide
    • AGN-PC-01JM2I
    • Chlor-essigsaeure-< 4-dimethylamino-anilid>
    • chloro-acetic acid-(4-dimethylamino-anilide)
    • hydrochloride
    • N-(4-dimethylaminophenyl)-2-chloroacetamide
    • N-(4-dimethylamino-phenyl)-maleamic acid
    • N-(4-Dimethylamino-phenyl)-maleamidsaeure
    • CS-0345002
    • AKOS001039477
    • 4-((4-(Dimethylamino)phenyl)amino)-4-oxobut-2-enoic acid
    • 1089300-40-2
    • (2E)-3-{[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID
    • 6957-55-7
    • (E)-4-[4-(dimethylamino)anilino]-4-oxobut-2-enoic acid
    • NSC-65911
    • HMS1783O20
    • F0016-1635
    • 300829-90-7
    • Z56174312
    • (E)-4-((4-(dimethylamino)phenyl)amino)-4-oxobut-2-enoic acid
    • NSC65911
    • Inchi: 1S/C12H14N2O3/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12(16)17/h3-8H,1-2H3,(H,13,15)(H,16,17)/b8-7+
    • InChI Key: YVQGKOJJBOYTDX-BQYQJAHWSA-N
    • SMILES: O=C(/C=C/C(=O)O)NC1C=CC(=CC=1)N(C)C

Computed Properties

  • Exact Mass: 234.10052
  • Monoisotopic Mass: 234.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 69.6Ų

Experimental Properties

  • PSA: 69.64
  • LogP: 1.40490

2-Butenoic acid,4-[[4-(dimethylamino)phenyl]amino]-4-oxo-, (2Z)- Related Literature

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